Ilaprazole sulfone
Overview
Description
Ilaprazole sulfone is a metabolite of ilaprazole, a proton pump inhibitor used in the treatment of various acid-related gastrointestinal disorders such as gastroesophageal reflux disease, peptic ulcer disease, and duodenal ulcers . This compound is formed through the oxidation of ilaprazole and plays a role in the pharmacokinetics and pharmacodynamics of the parent drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ilaprazole sulfone typically involves the oxidation of ilaprazole. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions
Ilaprazole sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to ilaprazole or its sulfide derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfone group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ilaprazole, ilaprazole sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ilaprazole sulfone has several scientific research applications:
Mechanism of Action
Ilaprazole sulfone, like its parent compound ilaprazole, exerts its effects by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This inhibition leads to a reduction in gastric acid secretion, providing relief from acid-related disorders . The sulfone group enhances the stability and bioavailability of the compound, contributing to its prolonged therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Omeprazole sulfone
- Lansoprazole sulfone
- Esomeprazole sulfone
Comparison
Ilaprazole sulfone is unique in its pharmacokinetic profile, exhibiting a longer half-life and greater acid suppression compared to other proton pump inhibitor sulfones . This makes it particularly effective for nighttime acid control and provides a more consistent therapeutic effect .
Biological Activity
Ilaprazole sulfone is a significant metabolite of ilaprazole, a proton pump inhibitor (PPI) developed for the treatment of gastric ulcers and gastroesophageal reflux disease. This compound has garnered attention due to its unique metabolic pathways and biological activities, primarily facilitated by cytochrome P450 (CYP) enzymes.
Metabolism of Ilaprazole to this compound
Ilaprazole is extensively metabolized in the liver, with the major pathway involving the conversion to this compound. Studies have identified CYP3A4 and CYP3A5 as the primary enzymes responsible for this transformation. The intrinsic clearance rate for CYP3A4-mediated formation of this compound is significantly higher than that of CYP3A5, indicating a predominant role of CYP3A4 in this metabolic process .
Key Findings on Metabolism
- Enzyme Involvement : CYP3A is the major enzyme catalyzing the conversion of ilaprazole to this compound, as confirmed by various in vitro studies using recombinant CYP enzymes .
- Inhibition Studies : The formation of this compound can be inhibited by ketoconazole and azamulin, which are known inhibitors of CYP3A .
- Metabolite Identification : In vivo studies have identified multiple metabolites of ilaprazole, including several with sulfoxide and sulfone functionalities, suggesting complex metabolic pathways that could influence pharmacological activity .
Biological Activity of this compound
This compound exhibits biological activities that are crucial for its role as a metabolite. The compound is primarily recognized for its ability to inhibit H+/K+-ATPase, an enzyme critical for gastric acid secretion.
- H+/K+-ATPase Inhibition : this compound acts as an inhibitor of H+/K+-ATPase, leading to reduced gastric acid secretion. This mechanism is similar to that of other PPIs but may offer enhanced efficacy due to its unique metabolic profile .
Comparative Efficacy
Compared to traditional PPIs like omeprazole and lansoprazole, ilaprazole provides prolonged acid suppression, which can be particularly beneficial for patients requiring sustained relief from acid-related disorders .
Pharmacokinetic Characteristics
- Sustained Action : The pharmacokinetic profile of ilaprazole indicates a longer half-life compared to first-generation PPIs, allowing for more sustained therapeutic effects .
- Genetic Polymorphism Independence : Unlike many PPIs, the metabolism of ilaprazole is not significantly affected by CYP2C19 genetic polymorphisms, which enhances its predictability in diverse populations .
Case Studies and Clinical Implications
Several clinical studies have evaluated the safety and efficacy of ilaprazole and its metabolites:
Clinical Trials Overview
- Efficacy in Gastric Disorders : Clinical trials have demonstrated that ilaprazole effectively manages symptoms associated with gastric ulcers and gastroesophageal reflux disease, showing comparable safety profiles to other PPIs like omeprazole .
- Safety Profile : Ilaprazole has been reported to have a favorable safety profile, with adverse effects similar to those observed with other PPIs, thus making it a viable option for long-term therapy in patients with chronic conditions .
Summary Table: Key Characteristics of this compound
Characteristic | Details |
---|---|
Major Metabolite | This compound |
Primary Enzymes | CYP3A4, CYP3A5 |
Mechanism of Action | Inhibition of H+/K+-ATPase |
Half-Life | Longer than first-generation PPIs |
Genetic Polymorphism Impact | Minimal effect from CYP2C19 variability |
Clinical Applications | Treatment of gastric ulcers and GERD |
Properties
IUPAC Name |
2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfonyl]-6-pyrrol-1-yl-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-17(20-8-7-18(13)26-2)12-27(24,25)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIMQHKFWOTNOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172152-37-3 | |
Record name | Sulfonyl ilaprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SULFONYL ILAPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX8Y2K6KVM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.